molecular formula C8H9N5O3 B1439792 1-(4-Cyanophenyl)guanidine nitrate CAS No. 5637-41-2

1-(4-Cyanophenyl)guanidine nitrate

Cat. No.: B1439792
CAS No.: 5637-41-2
M. Wt: 223.19 g/mol
InChI Key: VEMGTEYSZCHJBT-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) Derivatives in Contemporary Chemical Sciences

Guanidine, a nitrogen-rich organic compound, and its derivatives are of paramount importance in various scientific fields. nih.govtaylorandfrancis.com Their strong basicity and ability to form hydrogen bonds are key to their diverse functionalities. rsc.org In medicinal chemistry, guanidine-containing compounds are investigated for a wide array of pharmacological activities. nih.govontosight.ai They are also instrumental in organic synthesis, acting as potent catalysts in numerous reactions. taylorandfrancis.comrsc.org The guanidinium (B1211019) cation's ability to interact with anions has led to its use in anion recognition and transport.

The versatility of guanidine derivatives extends to materials science, where they are explored for applications in the development of novel materials. For instance, certain guanidinium salts have been investigated for their non-linear optical properties. researchgate.net The ability of the guanidinium group to stabilize or destabilize proteins based on the counter-ion is another area of active research. nih.gov

Scope and Focus of Research on 1-(4-Cyanophenyl)guanidine (B29434) Nitrate (B79036)

Among the vast family of guanidine derivatives, 1-(4-Cyanophenyl)guanidine nitrate stands out as a compound of interest for specific research applications. This compound incorporates a cyanophenyl group, which can influence its chemical properties and interactions. ontosight.ai Research on this compound is primarily focused on its role as an intermediate in chemical synthesis. clearsynth.com The presence of the cyano group and the guanidinium nitrate functionality makes it a versatile precursor for the synthesis of more complex molecules.

The study of this particular salt contributes to the broader understanding of how substituents on the guanidine core affect its reactivity and potential applications. While the parent compound, 1-(4-Cyanophenyl)guanidine, has known properties such as its melting point and solubility, the nitrate salt introduces different characteristics that are the subject of ongoing investigation. chemical-suppliers.eutcichemicals.com

Physicochemical Properties

The following table summarizes some of the known physicochemical properties of the related compound, 1-(4-Cyanophenyl)guanidine, which provide a basis for understanding the characteristics of its nitrate salt.

PropertyValue
Molecular FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
Melting Point155-162 °C
Boiling Point316.6 °C at 760 mmHg
Flash Point145.3 °C
SolubilitySoluble in DMSO and Methanol (B129727)
Data pertains to 1-(4-Cyanophenyl)guanidine as reported in available literature. chemical-suppliers.eu

Synthesis and Reactivity

The synthesis of guanidine derivatives can be achieved through various methods, including the guanylation of amines. organic-chemistry.org The synthesis of guanidine nitrate itself can be accomplished by reacting dicyandiamide (B1669379) with ammonium (B1175870) nitrate. orgsyn.orgprepchem.comguidechem.com The presence of the 4-cyanophenyl substituent in this compound offers a reactive handle for further chemical modifications, making it a valuable building block in synthetic chemistry. The reactivity of guanidines is often influenced by the nature of the counter-ion. In the case of guanidinium salts, the choice of the anion can direct the course of a reaction, as seen in cycloaddition reactions where non-nucleophilic anions favor the desired product. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.HNO3/c9-5-6-1-3-7(4-2-6)12-8(10)11;2-1(3)4/h1-4H,(H4,10,11,12);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGTEYSZCHJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 1-(4-Cyanophenyl)guanidine (B29434) Nitrate (B79036)

The creation of the target compound, 1-(4-cyanophenyl)guanidine nitrate, hinges on either the direct formation of the nitrate salt or the synthesis of the guanidine (B92328) base followed by salt formation.

A direct synthesis of this compound would typically involve the reaction of the free base, 1-(4-cyanophenyl)guanidine, with nitric acid. This standard acid-base neutralization reaction is a common and straightforward method for preparing nitrate salts of basic organic compounds like guanidines. The high basicity of the guanidine group (pKa ≈ 13.6) ensures that it is readily protonated by a strong acid like nitric acid to form the stable guanidinium (B1211019) nitrate salt. scripps.edu

Another foundational method in guanidine chemistry that produces a nitrate salt directly is the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. orgsyn.org While this specific reaction yields unsubstituted guanidine nitrate, the principles underscore a key industrial pathway to the guanidine nitrate core structure.

Multi-step preparations are common for producing substituted guanidines. In this approach, the core intermediate, 1-(4-cyanophenyl)guanidine, is synthesized first and then can be used in subsequent reactions. This intermediate is notably used in the synthesis of the antiviral drug rilpivirine, highlighting its significance. researchgate.netnih.govd-nb.info

The synthesis of the 1-(4-cyanophenyl)guanidine intermediate typically starts from 4-cyanoaniline. ingentaconnect.comtandfonline.com An efficient protocol involves reacting 4-cyanoaniline hydrochloride with an aqueous solution of cyanamide (B42294) in a solvent like diglyme (B29089) to produce 1-(4-cyanophenyl)guanidine hydrochloride. ingentaconnect.comtandfonline.com Once the guanidine base or its hydrochloride salt is formed, it can be converted to the nitrate salt.

Precursor Chemistry and Derivative Formation

The synthesis of this compound is fundamentally reliant on the chemistry of its precursors, such as 4-cyanoaniline, cyanamide, and dicyanodiamide.

The most direct pathway to 1-(4-cyanophenyl)guanidine involves the guanylation of 4-cyanoaniline. Cyanamide is a common and effective guanylating agent for this transformation. organic-chemistry.org The reaction involves the addition of the amino group of 4-cyanoaniline to the nitrile group of cyanamide. This method is advantageous for its directness in attaching the desired cyanophenyl substituent to the guanidine core. Research has shown that reacting 4-cyanoaniline hydrochloride with aqueous cyanamide is an effective method for preparing the corresponding guanidine salt intermediate. ingentaconnect.comtandfonline.com

Table 1: Synthesis of 1-(4-Cyanophenyl)guanidine Intermediate

Starting Materials Reagent Solvent Product Ref
4-Cyanoaniline Hydrochloride Aqueous Cyanamide Diglyme 1-(4-Cyanophenyl)guanidine Hydrochloride ingentaconnect.com, tandfonline.com

A cornerstone of industrial guanidine salt production is the reaction between dicyanodiamide (2-cyanoguanidine) and an ammonium salt. orgsyn.org Specifically, the synthesis of guanidine nitrate is well-documented through the heating of an intimate mixture of dicyanodiamide and ammonium nitrate. orgsyn.orgprepchem.com The process typically involves heating the reactants to around 160°C, which causes the mixture to melt and then solidify into a cake. orgsyn.org The resulting product contains guanidine nitrate, which can be extracted with water and purified by crystallization. This method can achieve high yields, often between 85-92%. orgsyn.org While this produces the unsubstituted salt, it is a critical process in the broader context of guanidine chemistry.

Table 2: Typical Conditions for Guanidine Nitrate Synthesis from Dicyanodiamide

Reactants Temperature Duration Yield Ref
Dicyandiamide, Ammonium Nitrate 160°C 3 hours 85-92% orgsyn.org
Dicyandiamide, Ammonium Nitrate 145-155°C (Insulation) then 210-220°C (Cracking) 30-60 min (Insulation) then 30 min (Cracking) >92% google.com

The guanidine moiety is a versatile functional group that readily participates in condensation reactions to form a variety of nitrogen-rich heterocyclic compounds. Substituted guanidines, such as 1-(4-cyanophenyl)guanidine, can react with bis-electrophiles to generate complex scaffolds. For instance, guanidines are known to undergo cyclization with malonate derivatives to form substituted pyrimidines. researchgate.netd-nb.info In one documented synthesis, 1-(4-cyanophenyl)guanidine is reacted with diethyl 2-(ethoxymethylene)malonate to produce a pyrimidine (B1678525) intermediate, which is a key step in the synthesis of rilpivirine. researchgate.netnih.govd-nb.info Guanidines also participate in Biginelli and similar multi-component reactions to create diverse heterocyclic libraries, such as pyrimido-aminotriazines and quinazolines. nih.govnih.gov

Table 3: Examples of Condensation Reactions Involving Guanidines

Guanidine Reactant Co-reactant Product Type Ref
1-(4-Cyanophenyl)guanidine Diethyl 2-(ethoxymethylene)malonate Pyrimidine derivative researchgate.net, nih.gov
Guanidine Hydrochloride 1,1,3,3-Tetramethoxypropane 2-Aminopyrimidine nih.gov
1-(Quinazolin-2-yl)guanidines Various Quinazoline library nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the careful selection and control of various factors throughout the reaction process. Researchers have investigated different approaches to enhance the yield and purity of the final product, primarily focusing on the reaction environment and the parameters that govern the transformation of precursors.

Exploration of Solvent Systems and Catalysis

The choice of solvent is a crucial parameter in the synthesis of this compound, influencing reactant solubility, reaction rate, and product isolation. Experimental studies have highlighted the use of polar protic solvents to facilitate the reaction between 4-aminobenzonitrile (B131773), a key precursor, and a guanylating agent in the presence of nitric acid.

One established method involves the use of ethanol (B145695) or methanol (B129727) as the reaction medium. echemi.com In these systems, 4-aminobenzonitrile is dissolved in the alcohol and treated with concentrated nitric acid, followed by the addition of an aqueous solution of cyanamide. The reaction mixture is then heated to reflux, indicating that elevated temperatures are necessary to drive the reaction to completion. echemi.com

Another solvent system that has been employed in reactions involving 1-(4-cyanophenyl)guanidine is N-methylpyrrolidinone (NMP). researchgate.net In a related synthetic step for a different derivative, 1-(4-cyanophenyl)guanidine was reacted with diethyl(ethoxymethylene)malonate in NMP at 100°C. researchgate.net This high-boiling, aprotic polar solvent is effective in dissolving the reactants and facilitating the reaction at elevated temperatures. The use of sodium acetate (B1210297) in this system suggests a base-catalyzed or pH-controlled reaction environment. researchgate.net

While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the broader field of guanidine synthesis points towards various catalytic strategies. These include the use of metal catalysts and organocatalysts to promote the guanylation of amines. organic-chemistry.orgrsc.orgrsc.orgnih.govnih.gov The principles from these catalytic systems could potentially be adapted to optimize the synthesis of this compound, offering milder reaction conditions and improved efficiency.

Table 1: Solvent Systems in the Synthesis and Reactions of 1-(4-Cyanophenyl)guanidine Derivatives

Solvent SystemPrecursors/ReactantsConditionsRole of Solvent/CatalystReference
Ethanol4-Aminobenzonitrile, Nitric Acid, Aqueous CyanamideRefluxPolar protic solvent, facilitates dissolution of reactants. echemi.com
Methanol4-Aminobenzonitrile, Nitric Acid, Aqueous Cyanamide10-15°C initially, then 65°C for 8 hoursPolar protic solvent, allows for controlled initial cooling and subsequent heating. echemi.com
N-Methylpyrrolidinone (NMP)1-(4-Cyanophenyl)guanidine, Diethyl(ethoxymethylene)malonate100°C for 1 hourHigh-boiling polar aprotic solvent, effective for reactions at elevated temperatures. Sodium acetate acts as a base. researchgate.net

Control of Reaction Parameters for Yield Enhancement and Purity

The manipulation of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is fundamental to maximizing the yield and ensuring the high purity of this compound.

In the synthesis from 4-aminobenzonitrile, the reaction temperature is a key variable. One procedure specifies an initial cooling of the methanolic solution to 10-15°C during the addition of nitric acid, followed by maintaining the reaction at 65°C for 8 hours after the addition of aqueous cyanamide. echemi.com This temperature profile suggests that the initial step may be exothermic and requires control, while the subsequent guanylation step requires thermal energy to proceed at a reasonable rate. The reaction time of 8 hours indicates that the conversion is not instantaneous and requires a significant period to reach completion. echemi.com

The purification of the product is another critical aspect for obtaining high-purity this compound. After the reaction is complete, the product is typically isolated by filtration. echemi.com Washing the filtered solid with water and acetone (B3395972) is a common practice to remove unreacted starting materials, by-products, and residual solvent. echemi.com The choice of washing solvents is crucial; they should effectively dissolve impurities without significantly dissolving the desired product.

The synthesis of guanidine nitrate, a related parent compound, also offers insights into yield enhancement. The reaction of dicyandiamide with ammonium nitrate is typically carried out at a high temperature of 160°C for several hours. orgsyn.orgprepchem.com The crude product is then purified by recrystallization from water, a standard technique to improve purity. orgsyn.org While a different synthetic route, the principles of using elevated temperatures for the reaction and purification by recrystallization are transferable to the synthesis of its derivatives.

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue/ConditionPurposeReference
Precursor 4-AminobenzonitrileStarting material containing the cyanophenyl group. echemi.com
Reagents Nitric Acid, Aqueous CyanamideProvide the nitrate counter-ion and the guanidinyl group, respectively. echemi.com
Solvent MethanolDissolves reactants and facilitates the reaction. echemi.com
Initial Temperature 10-15°CControl of initial exothermic reaction during acid addition. echemi.com
Reaction Temperature 65°CTo drive the guanylation reaction to completion. echemi.com
Reaction Time 8 hoursTo ensure maximum conversion of reactants. echemi.com
Isolation FiltrationSeparation of the solid product from the reaction mixture. echemi.com
Purification Washing with water and acetoneRemoval of impurities and residual solvents. echemi.com

Advanced Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique has been pivotal in understanding the molecular structure and packing of guanidinium-based compounds. researchgate.netmdpi.com

In the crystalline state, 1-(4-Cyanophenyl)guanidine (B29434) exists as the 1-(4-cyanophenyl)guanidinium cation, which is protonated. This cation forms an ionic bond with the nitrate (B79036) anion. The guanidinium (B1211019) group is characteristically planar due to the delocalization of the positive charge across the central carbon and three nitrogen atoms. This delocalization results in C-N bond lengths that are intermediate between single and double bonds. The 4-cyanophenyl substituent is attached to one of the nitrogen atoms of the guanidinium moiety.

The nitrate anion (NO₃⁻) is also planar, with the negative charge distributed among the three oxygen atoms. The precise bond lengths and angles of both the cation and the anion are determined with high precision through X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for Guanidinium Salts

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Guanidinium NitrateMonoclinicC2/ma = 9.65 Å, b = 8.18 Å, c = 3.65 Å, β = 93.5°
Guanidinium SalicylateMonoclinicP2₁/ca = 10.34 Å, b = 6.89 Å, c = 14.21 Å, β = 101.2°

Note: The data in this table is representative of guanidinium salts to provide context for the structural analysis of 1-(4-Cyanophenyl)guanidine nitrate. Specific data for the title compound would be determined by a dedicated crystallographic study.

Supramolecular Assembly and Hydrogen Bonding Networks

The study of supramolecular assembly in guanidinium nitrates is crucial for understanding their properties. The charge-assisted hydrogen bonds between the guanidinium cation and the nitrate anion are particularly robust and directional, leading to predictable and stable structural motifs. researchgate.net

Research into various guanidinium salts has revealed the existence of recurring, or "privileged," hydrogen bond networks. researchgate.net The guanidinium cation can act as a six-fold hydrogen bond donor, while the nitrate anion can act as a six-fold hydrogen bond acceptor. rsc.org This complementarity often leads to the formation of well-defined supramolecular structures.

In many guanidinium nitrate structures, one-dimensional chains are a common hydrogen bonding motif. researchgate.net These chains can be formed through various connections between the cations and anions. For instance, a nitrate ion can bridge two guanidinium ions, creating a linear or zig-zag chain. These chains then pack together to form the larger crystal lattice. The specific nature of the chain is influenced by the substituents on the guanidinium cation.

More complex and extended hydrogen bonding networks, such as two-dimensional sheets, are also frequently observed in guanidinium salts. acs.org In the case of guanidinium nitrate itself, pseudo-hexagonal sheets are formed where each ion is connected to its neighbors through a network of N-H···O hydrogen bonds. rsc.org Another well-known motif is the rosette, a cyclic arrangement of molecules held together by hydrogen bonds. While more common with carboxylates or other anions, the principles of self-assembly into rosette-like structures can be seen in the broader context of guanidinium-anion interactions. nih.gov The formation of these extended networks is a key feature of the crystal engineering of functional materials based on guanidinium salts.

Table 2: Common Hydrogen Bond Parameters in Guanidinium Salts

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)
N-H···O2.8 - 3.2150 - 180
N-H···N2.9 - 3.3140 - 170

Note: These are typical ranges for hydrogen bonds involving guanidinium ions and may vary in the specific crystal structure of this compound.

Charge-Assisted Self-Assembly Principles

The self-assembly of this compound in the crystalline state is fundamentally governed by charge-assisted hydrogen bonds. The guanidinium group is an exceptional hydrogen bond donor, capable of forming multiple, strong hydrogen bonds. This capacity is enhanced by the delocalized positive charge over the planar Y-shaped CN₃ core of the guanidinium cation.

These strong N-H···O hydrogen bonds between the guanidinium cation and the nitrate anion are the primary driving force for the formation of the crystal lattice. The activity of guanidine-based systems in forming functional group pairings through multiple charge-assisted hydrogen bonds is a key principle in their supramolecular chemistry. nih.gov

Influence of Anion-Cation Interactions on Supramolecular Architectures

The specific nature of the anion-cation interactions between the 1-(4-cyanophenyl)guanidinium cation and the nitrate anion dictates the resulting supramolecular architecture. Theoretical studies on guanidinium-anion complexes have shown that the guanidinium cation can interact with anions in a pincer-like fashion. nih.gov In the case of this compound, the planar nitrate anion (NO₃⁻) interacts with the N-H groups of the guanidinium cation.

Role of Water Incorporation in Crystalline Supramolecular Structures

While the specific hydrated crystal structure of this compound is not detailed in the provided context, the role of water in the crystal structures of salts is a well-established phenomenon. Water molecules are highly effective at forming hydrogen bonds and can act as "bridges" between cations and anions or between different ion pairs. rsc.org

In the potential formation of a hydrated crystal of this compound, water molecules would likely be integrated into the hydrogen-bonding network. This incorporation can significantly alter the supramolecular architecture by satisfying the hydrogen bonding potential of the ions in a different manner than in the anhydrous form, potentially leading to different crystal packing and physical properties such as stability. rsc.org The presence of water can be critical in the formation and stabilization of certain crystalline states. rsc.org

C—H···O Hydrogen Bonds and C—H···π Interactions in Guanidinium Salts

Beyond the strong N-H···O hydrogen bonds, weaker interactions also play a significant role in the stabilization of the crystal structure of guanidinium salts.

C—H···π Interactions: This type of interaction involves a C-H bond pointing towards the electron cloud of an aromatic π-system. mdpi.com

Cation–π Interactions: Theoretical studies have confirmed that the guanidinium cation can establish stabilizing cation-π interactions with aromatic systems like benzene (B151609) and pyridine. researchgate.net In the crystal structure of this compound, interactions can occur where the guanidinium cation of one molecule interacts with the cyanophenyl ring of an adjacent molecule. These interactions, primarily driven by dispersion forces, are important in molecular recognition and crystal engineering. mdpi.comresearchgate.net

The interplay of these varied interactions is summarized in the table below.

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Charge-Assisted H-BondN-H (Guanidinium)O (Nitrate)Primary driving force for self-assembly
Anion-π Interactionπ-system (Cyanophenyl)O (Nitrate)Influences and stabilizes the lattice
C-H···O H-BondC-H (Phenyl ring)O (Nitrate)Contributes to overall lattice energy
Cation-π InteractionGuanidinium cationπ-system (Cyanophenyl)Stabilizes molecular packing

This table provides a generalized summary of potential interactions based on established principles of supramolecular chemistry.

Tautomerism and Conformational Analysis in the Solid State

The electronic properties of the guanidine (B92328) group can be significantly influenced by its substituents, which in turn affects its tautomeric and conformational preferences in the solid state.

Investigation of Preferred Tautomeric Forms in Substituted Guanidines

Guanidines can exist in different tautomeric forms. For N,N'-substituted guanidines, the position of the double bond and the proton on the nitrogen atoms can vary. mdpi.comresearchgate.net X-ray crystallography is a definitive method for determining the preferred tautomeric form in the solid state. mdpi.comdntb.gov.ua Studies on various N,N'-substituted guanidines have shown that the solid-state structure is often a single, specific tautomer. mdpi.comresearchgate.net For instance, in a study of guanidines with a 4,6-dimethylpyrimidyl group on one side and various substituted anilines on the other, the compounds crystallized as distinct tautomers depending on the substituent. mdpi.com

Impact of Substituent Electronic Properties on Tautomeric Preferences

The electronic properties of the substituents on the guanidine core play a major role in determining which tautomer is most stable in the solid state. mdpi.com Electron-withdrawing groups and electron-donating groups alter the electron density on the adjacent nitrogen atoms, influencing their basicity and the position of the imino double bond. rsc.org

In the case of 1-(4-cyanophenyl)guanidine, the cyanophenyl group is strongly electron-withdrawing. Research on guanidines substituted with electron-deficient anilines has shown a distinct preference for a cis-cis tautomeric form where the C=N double bond is directed towards the electron-deficient aniline (B41778) ring. mdpi.com This preference is driven by a combination of the substituent's electronic properties and the optimization of intermolecular hydrogen bonding within the crystal lattice. mdpi.comresearchgate.net Therefore, it is highly probable that the 1-(4-cyanophenyl)guanidinium cation adopts a specific, electronically favored tautomeric form in its nitrate salt.

The pKa of the substituted amine is a good indicator of this effect. A study demonstrated that guanidines substituted with anilines having a pKa < 3.2 adopted a different tautomeric form in the solid state compared to those substituted with amines having a pKa > 3.8. mdpi.com

Substituent FeatureTautomeric PreferenceDriving Force
Electron-deficient aniline (e.g., 4-cyanophenyl)cis-cis form with C=N towards anilineElectronic properties and intermolecular H-bonding
Electron-rich aminecis-trans form with C=N away from amineElectronic properties and intermolecular H-bonding

This table is based on findings from studies on substituted guanidines and extrapolates the expected behavior for the 1-(4-cyanophenyl)guanidine moiety. mdpi.com

Polymorphism Studies in Guanidinium Salts

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a prevalent phenomenon in organic compounds, including guanidinium salts. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While specific polymorphism studies on this compound are not extensively available in the public domain, the broader class of guanidinium salts has been the subject of crystallographic research, providing insights into their structural diversity.

The crystal packing of guanidinium salts is largely governed by the strong and directional hydrogen-bonding capabilities of the guanidinium cation, which can form robust interactions with counter-anions. researchgate.net The planar nature of the guanidinium cation and its ability to act as a multiple hydrogen bond donor facilitate the formation of various supramolecular assemblies. researchgate.netresearchgate.net

Research on guanidinium para-substituted benzenesulfonates has demonstrated how substituents on the anion can disrupt or modify the hydrogen-bonded sheet motif typically observed in these salts. researchgate.net The presence of hydrogen-bonding substituents on the anion can lead to a "puckering" of the sheets, with the degree of puckering increasing with the hydrogen-bonding ability of the substituent. researchgate.net This illustrates the subtle interplay of molecular structure and crystal packing in this class of compounds.

Furthermore, studies on guanidinium sulfates have revealed a remarkable tendency for these compounds to crystallize in non-centrosymmetric space groups, which can lead to interesting physical properties. rsc.org The formation of six-membered rings through hydrogen bonding between three guanidinium cations and three sulfate (B86663) anions is a recurring motif, which can then be extended into sheets and frameworks. rsc.org The incorporation of other cations or solvent molecules can further modify these frameworks, leading to significant structural diversity. rsc.org

The study of polymorphism in guanidinium salts often involves a variety of analytical techniques to characterize the different crystalline forms. These techniques are crucial for identifying and understanding the properties of each polymorph.

Common Analytical Techniques for Polymorphism Studies:

Analytical TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.
Single-Crystal X-ray Diffraction (SCXRD) Determines the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions between polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.
Vibrational Spectroscopy (FTIR and Raman) Detects differences in the vibrational modes of molecules in different crystal environments.
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides information about the local environment of atomic nuclei in the solid state.

While specific crystallographic data for polymorphs of this compound are not detailed in the available literature, the general principles derived from the study of other guanidinium salts provide a strong foundation for anticipating and characterizing potential polymorphic forms of this compound. The presence of the cyano group on the phenyl ring introduces an additional functional group that can participate in intermolecular interactions, potentially leading to a rich polymorphic landscape.

Spectroscopic Characterization for Structural and Mechanistic Insights

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These vibrations are specific to the types of bonds and functional groups present, making them excellent tools for structural identification and the analysis of molecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 1-(4-Cyanophenyl)guanidine (B29434) nitrate (B79036), the IR spectrum is expected to show characteristic absorption bands for the cyano, guanidinium (B1211019), phenyl, and nitrate moieties.

The key functional groups can be identified by their characteristic absorption frequencies. The presence of strong hydrogen bonding between the N-H groups of the guanidinium cation and the oxygen atoms of the nitrate anion would be expected to cause a broadening and shifting of the N-H stretching and bending vibrations.

Table 1: Expected Infrared (IR) Absorption Bands for 1-(4-Cyanophenyl)guanidine Nitrate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Cyano (C≡N) Stretching ~2230 Strong, sharp absorption, characteristic of aromatic nitriles.
Guanidinium (NH) N-H Stretching 3400 - 3100 Broad bands due to extensive hydrogen bonding.
Guanidinium (C=N) C=N Stretching 1680 - 1640 Strong absorption, characteristic of the guanidinium cation.
Guanidinium (NH₂) N-H Bending (Scissoring) 1650 - 1580 Can overlap with C=N stretch.
Aromatic Ring C=C Stretching 1600, 1500 Two to three bands characteristic of the benzene (B151609) ring.
Nitrate (NO₃⁻) Asymmetric N-O Stretching ~1390 Strong, broad absorption characteristic of the nitrate ion.

Note: The exact positions can vary based on the sample's physical state and intermolecular interactions. Data is inferred from characteristic frequencies for guanidine (B92328) nitrate, cyanoguanidine, and substituted benzonitriles. rsc.orgbldpharm.com

Raman Spectroscopy for Crystalline Structure and Defect Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and is an excellent tool for analyzing the crystalline structure of solid materials. In the case of this compound, Raman spectroscopy can be used to confirm the presence of key functional groups and to probe the solid-state arrangement.

The most intense peak in the Raman spectrum of many nitrate salts is the strong, sharp band corresponding to the symmetric stretching vibration of the nitrate ion (NO₃⁻), typically found around 1050 cm⁻¹. rsc.org The aromatic ring also gives rise to characteristic Raman signals, such as the ring breathing mode. Because Raman spectroscopy is highly sensitive to the crystalline environment, it can be used to identify different polymorphic forms of the compound, which would exhibit distinct shifts in their low-frequency phonon modes.

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Notes
Cyano (C≡N) Stretching ~2230 Strong, sharp peak.
Guanidinium (C=N) C=N Stretching 1680 - 1640 Typically weaker than in IR.
Aromatic Ring Ring Breathing Mode ~1000 Characteristic of the phenyl group.

Note: Data is inferred from characteristic frequencies for guanidine nitrate and general principles of Raman spectroscopy. hmdb.ca

Terahertz Time-Domain Spectroscopy for Weak Hydrogen Bond Characterization

Terahertz time-domain spectroscopy (THz-TDS) operates in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), probing low-frequency molecular vibrations. These vibrations correspond to the collective motions of molecules, such as lattice vibrations (phonons) in crystals, and the stretching and bending of weak intermolecular bonds like hydrogen bonds and van der Waals forces. google.com

While specific THz-TDS data for this compound is not available in the published literature, the technique is ideally suited for its study. The compound exists as an ionic salt with an extensive three-dimensional network of hydrogen bonds between the guanidinium cations and nitrate anions in the solid state. THz-TDS would exhibit distinct absorption peaks corresponding to these specific intermolecular vibrational modes. nih.gov Such an analysis would provide direct insight into the strength and dynamics of the hydrogen and ionic bonds that define the crystal lattice, information that is difficult to obtain with other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution and for probing the environment of atoms in the solid state.

Solution-State NMR for Structural Confirmation

Solution-state NMR provides definitive information about the covalent structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, signal multiplicities (splitting patterns), and integration values allow for a complete assignment of the molecule's proton and carbon framework.

While a full NMR dataset for this compound is not published, data for the closely related compound N'-(4-cyanophenyl)-N-cyanoguanidine provides valuable insight into the expected chemical shifts for the cyanophenyl moiety. psu.edu The ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show a characteristic AA'BB' pattern for the 1,4-disubstituted aromatic ring. The protons of the guanidinium group's amine functions would appear as broad signals due to chemical exchange with the solvent and quadrupole broadening from the ¹⁴N nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 1-(4-Cyanophenyl)guanidinium Cation

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH ¹H ~7.8 - 8.0 Doublet (AA'BB') Protons ortho to the cyano group.
Aromatic CH ¹H ~7.6 - 7.8 Doublet (AA'BB') Protons ortho to the guanidinium group.
Guanidinium NH ¹H > 7.5 Broad singlet Chemical shift is concentration and solvent dependent.
Guanidinium Carbon ¹³C ~157 Singlet Characteristic shift for a guanidinium carbon.
Cyano Carbon ¹³C ~118 Singlet
Aromatic C-CN ¹³C ~112 Singlet Quaternary carbon attached to the cyano group.

Note: Predicted values are based on data from related compounds and general substituent effects. The aromatic proton shifts are inferred from data on N'-(4-cyanophenyl)-N-cyanoguanidine. psu.edu

Solid-State NMR for Crystalline Environment Probing

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. For a crystalline compound like this compound, ssNMR can be used to study polymorphism, molecular conformation, and intermolecular interactions.

Using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C and ¹⁵N spectra of the solid compound. The chemical shifts in ssNMR are highly sensitive to the local electronic environment. Therefore, if the compound can exist in multiple crystalline forms (polymorphs), each form would give a distinct spectrum, allowing for their unambiguous identification. Furthermore, advanced ssNMR experiments can be used to measure internuclear distances, providing precise details about hydrogen bond lengths and the packing arrangement within the crystal lattice.

Investigation of Proton, Carbon, Nitrogen, and Oxygen Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of various nuclei. For this compound, the investigation of ¹H, ¹³C, ¹⁵N, and ¹⁷O nuclei provides a comprehensive picture of its molecular structure.

Proton (¹H) NMR Spectroscopy: In the context of N-aryl-N'-cyanoguanidines, ¹H NMR spectroscopy in a solvent like DMSO-d₆ reveals distinct signals for the protons attached to nitrogen atoms and the aromatic ring. psu.edu For the closely related compound N-(4-cyanophenyl)-N'-cyanoguanidine, specific chemical shifts have been reported, which offer a strong basis for understanding the proton environments in this compound. psu.edu The spectra typically show separate signals for the NH and NH₂ protons of the guanidine moiety, indicating that prototropic tautomerization is slow on the NMR timescale at ambient temperatures. psu.edu The protons on the phenyl ring exhibit a characteristic AA'XX' system for a 1,4-disubstituted benzene.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. Based on typical chemical shift ranges, the carbon signals for this compound can be predicted. oregonstate.edulibretexts.org The guanidinium carbon (=N-C(N)-N) is expected to appear significantly downfield, typically in the range of 160-170 ppm. researchgate.net The carbons of the cyanophenyl group have distinct shifts: the nitrile carbon (C≡N) appears in the aromatic region around 118-120 ppm, while the aromatic carbons themselves are observed between approximately 110 and 150 ppm. libretexts.org The carbon atom attached to the guanidine group (C-N) would be shifted downfield compared to the other ring carbons due to the electron-withdrawing nature of the guanidinium substituent.

Nitrogen (¹⁵N) NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly informative for this compound due to the presence of multiple nitrogen atoms in different chemical environments (guanidinium, nitrile, and nitrate). oregonstate.eduhuji.ac.il The chemical shift range for nitrogen is very broad, allowing for clear distinction between the different nitrogen centers. huji.ac.il For N-aryl-N'-cyanoguanidines, the nitrile nitrogen (-C≡N) gives a signal around -185 ppm, while the guanidine nitrogens appear at different positions: =N- at approximately -283 ppm, -NH- at -277.5 ppm, and -NH₂ at -298.6 ppm (referenced to liquid NH₃). psu.edu The nitrogen in the nitrate anion (NO₃⁻) is expected to have a chemical shift in the range of -5 to +5 ppm relative to nitromethane, which is significantly different from the organic nitrogen signals. science-and-fun.de

Oxygen (¹⁷O) NMR Spectroscopy: Data regarding ¹⁷O NMR spectroscopy for this compound is not commonly available in the literature. This is due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, which makes its detection challenging. In principle, ¹⁷O NMR could be used to study the oxygen environment of the nitrate anion.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Reference/Basis
¹HAryl-H~7.6 (d)Based on data for N-(4-cyanophenyl)-N'-cyanoguanidine psu.edu
NH~9.7 (s)
NH₂~7.3 (s)
¹³CGuanidinium C~165Based on data for tetramethylguanidine and substituted benzenes oregonstate.edulibretexts.orgresearchgate.net
Aryl C-N~145
Aryl C-H~133, ~120
C≡N~118
¹⁵NGuanidinium =N-~-283Based on data for N-aryl-N'-cyanoguanidines and nitrate salts psu.eduscience-and-fun.de
Guanidinium -NH-/-NH₂~-275 to -300
-C≡N~-185
NO₃⁻~0

Electronic Spectroscopy and Other Techniques

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. msu.edukhanacademy.org For this compound, the spectrum is expected to be dominated by absorptions arising from π→π* transitions within the cyanophenyl group. The presence of the conjugated system, including the benzene ring and the cyano group, gives rise to strong absorption bands, typically in the UV region. researchgate.net

The primary absorption band would correspond to the π→π* transition of the aromatic system, which is generally observed in the range of 250-300 nm for substituted benzenes. The cyano group can slightly shift this absorption. A less intense n→π* transition, involving the non-bonding electrons on the nitrogen atoms of the guanidine group, may also be present, but it is often obscured by the much stronger π→π* absorptions. researchgate.net The nitrate ion itself does not absorb significantly in the near-UV or visible range.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax (nm)
π → πCyanophenyl group~270 - 290
n → πGuanidine groupLonger wavelength, low intensity (often obscured)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Charge Transfer Analysis

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As a stable, closed-shell molecule, this compound is diamagnetic and therefore EPR-silent.

However, EPR spectroscopy could be a valuable tool for studying potential charge-transfer complexes or radical species derived from this compound. For instance, if this compound were to participate in a redox reaction, forming a radical cation or anion, EPR would be the definitive method for detecting and characterizing these paramagnetic intermediates. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can be used to identify the radical species and map the distribution of the unpaired electron's spin density across the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within a material. researchgate.nettudelft.nl For this compound, XPS can provide quantitative information about the carbon, nitrogen, and oxygen atoms.

The C1s spectrum is expected to be deconvoluted into several peaks corresponding to the different carbon environments: aromatic C-C/C-H bonds (~284.8 eV), the carbon atom attached to the guanidinium nitrogen (C-N, ~286 eV), and the nitrile carbon (C≡N, ~287 eV). researchgate.netresearchgate.net

The N1s spectrum will be particularly complex and informative. It should show distinct peaks for the different nitrogen atoms in the guanidinium cation, the nitrile group, and the nitrate anion. The guanidinium nitrogens are expected in the range of 399-401 eV. rsc.orgresearchgate.net The nitrile nitrogen (C≡N) typically appears at a binding energy of around 399 eV. tudelft.nlresearchgate.net The nitrogen in the nitrate ion (NO₃⁻) is found at a significantly higher binding energy, generally above 405 eV. thermofisher.com

The O1s spectrum will be dominated by a single peak corresponding to the oxygen atoms in the nitrate anion (NO₃⁻), typically observed at a binding energy of approximately 532-533 eV.

Table 3: Predicted XPS Binding Energies (eV) for this compound

Core LevelFunctional GroupPredicted Binding Energy (eV)Reference/Basis
C1sAryl C-C, C-H~284.8 researchgate.nettudelft.nlresearchgate.net
Aryl C-N~286.0
C≡N~287.0
N1sGuanidinium (-NH₂, =NH)~399 - 401 researchgate.netrsc.orgresearchgate.netthermofisher.com
C≡N~399.0
Nitrate (NO₃⁻)>405
O1sNitrate (NO₃⁻)~532 - 533General value for nitrate salts

Computational and Theoretical Investigations of 1 4 Cyanophenyl Guanidine Nitrate

Quantum Chemical Calculations (DFT, DFT-D, QTAIM)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of guanidinium (B1211019) nitrate (B79036) at the atomic level. These methods model the behavior of electrons to predict molecular geometries, interaction energies, and electronic characteristics.

Frontier Molecular Orbital (FMO) analysis, another key aspect of electronic structure calculations, reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For guanidinium nitrate, the FMO analysis indicates significant electron delocalization. asianpubs.org The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the charge transfer characteristics within the molecule. asianpubs.org

Table 1: Representative Theoretical Data for Guanidinium Nitrate

Parameter Method Value
HOMO-LUMO Gap DFT/B3LYP Low, indicating electron transfer
Second-order Hyperpolarizability TD-DFT Greater than urea
Crystal System (Ambient) X-ray Diffraction Monoclinic

The crystal structure of guanidinium nitrate is dominated by a network of hydrogen bonds between the N-H groups of the guanidinium cation and the oxygen atoms of the nitrate anion. These interactions are fundamental to the supramolecular architecture of the crystal. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method to analyze and characterize these hydrogen bonds. nih.gov

QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of the interaction. For a hydrogen bond, the presence of a BCP between the hydrogen and the acceptor atom is a key indicator. Studies on similar guanidinium salts show that these hydrogen bonds can lead to the formation of stable pseudo-rings. nih.gov In guanidinium nitrate, these interactions create a distinctive two-dimensional hydrogen-bonded rosette network. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions within a molecule. nih.gov It provides a picture of the Lewis structure of the molecule and allows for the investigation of delocalization effects, such as hyperconjugation.

In the context of hydrogen bonding in guanidinium salts, NBO analysis is particularly useful for quantifying the interaction between the lone pair (LP) of the acceptor atom (oxygen in the nitrate anion) and the antibonding orbital (σ) of the donor bond (the N-H bond of the guanidinium cation). nih.govnih.gov This LP→σ interaction represents the donation of electron density from the hydrogen bond acceptor to the donor, which is a key component of the hydrogen bond's stability. The energy of this interaction, often denoted as E(2), can be calculated to quantify the strength of the hyperconjugative interaction. nih.gov In studies of related compounds, these interactions are shown to be significant, confirming the partially covalent nature of strong hydrogen bonds. nih.gov

Molecular Dynamics Simulations and Force Field Analysis

While quantum chemical calculations are excellent for static systems, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This is particularly important for understanding processes like phase transitions and the formation of supramolecular structures.

Molecular dynamics simulations can model the self-assembly of ions into larger supramolecular structures. For guanidinium nitrate, this would involve simulating how the individual ions come together to form the observed hydrogen-bonded rosette network. By applying a suitable force field, which is a set of parameters that describes the potential energy of the system, MD can predict how these networks behave at different temperatures and in the presence of solvents.

While specific MD studies detailing the supramolecular assembly of guanidinium nitrate were not found in the search results, the technique is widely applied to similar systems, such as peptide amphiphiles that form nanotubes, to understand the role of hydrogen bonding and other non-covalent interactions in their formation and stability.

Guanidinium nitrate is known to undergo a structural phase transition under high pressure. nih.govacs.org Computational modeling, in conjunction with experimental techniques like Raman spectroscopy and X-ray diffraction, is instrumental in understanding these changes. nih.govacs.org

Studies on guanidinium nitrate have shown that at approximately 1 GPa, it undergoes a phase transition from a monoclinic C2 space group to a P2(1) space group. nih.govacs.org This transition is attributed to a rearrangement of the hydrogen-bonding network. nih.govacs.org At higher pressures, the two-dimensional honeycomb layers of the ambient phase collapse into a more compact three-dimensional structure. nih.gov Computational models can simulate the effect of pressure on the crystal lattice and help to identify the new stable structures and the mechanism of the transition. These simulations can also predict changes in vibrational modes, which can be correlated with experimental Raman spectra. nih.govacs.org

Table 2: Compounds Mentioned in this Article

Compound Name
1-(4-Cyanophenyl)guanidine (B29434) nitrate
Guanidinium nitrate

Topological and Entropy Indices

Topological and entropy indices are numerical descriptors that quantify the topology of a molecular structure. researchgate.net These indices are instrumental in developing Quantitative Structure-Property Relationship (QSPR) models, which correlate the structural features of a molecule with its physicochemical properties and biological activity. researchgate.net

Quantitative Descriptors for Connectivity and Complexity in Supramolecular Networks

In the context of 1-(4-Cyanophenyl)guanidine nitrate, topological indices can be used to describe the connectivity and complexity of the supramolecular networks it forms. The guanidinium group is a well-known motif for forming robust hydrogen-bonded networks. acs.org The addition of the 4-cyanophenyl substituent introduces further complexity and potential for varied intermolecular interactions.

The formation of supramolecular structures is often driven by a combination of hydrogen bonding, π-π stacking, and ion-pairing interactions. Topological indices provide a quantitative measure of the branching and connectivity within these networks. For instance, indices like the Randić index or the Balaban J index can be calculated for the hydrogen-bonded motifs to compare their stability and complexity with other guanidinium-based systems.

The entropy of these networks, a measure of their disorder or complexity, can also be estimated using information theory-based indices. A higher entropy value might suggest a more complex and potentially more adaptable supramolecular framework. These quantitative descriptors are crucial for designing novel materials with tailored properties, such as specific guest encapsulation capabilities. acs.org

Below is an illustrative table of common topological indices that could be calculated for the supramolecular network of this compound.

Topological IndexDescriptionPotential Application for this compound
Randić Index A measure of the branching of the molecular graph.To quantify the connectivity of the hydrogen-bonding network.
Balaban J Index A distance-based topological index that is sensitive to the shape of the molecule.To characterize the overall topology of the supramolecular assembly.
Wiener Index The sum of the shortest distances between all pairs of vertices in the molecular graph.To correlate with the compactness of the crystal lattice.
Zagreb Indices Based on the degrees of the vertices in the molecular graph.To model the electronic properties of the supramolecular network.

Theoretical Studies on Anion Recognition and Binding Mechanisms

The guanidinium cation is an excellent host for anionic guests due to its planar structure and the presence of six potential hydrogen bond donors. Theoretical studies are pivotal in elucidating the specific mechanisms of anion recognition and binding by guanidinium-based receptors.

Modeling Nitrate Complexation by Guanidinium-Based Hosts

Computational modeling plays a crucial role in understanding how guanidinium-based hosts, such as the 1-(4-cyanophenyl)guanidinium cation, interact with nitrate anions. researchgate.net These models can predict the geometry of the host-guest complex, the strength of the interaction, and the role of the solvent in the complexation process. researchgate.net

Molecular dynamics simulations and quantum mechanical calculations are employed to model the complexation process. These methods can provide detailed information about the hydrogen bond distances and angles, as well as the conformational changes that occur upon binding.

The following table illustrates the kind of data that can be obtained from modeling studies of nitrate complexation.

Computational MethodInformation ObtainedRelevance to this compound
Quantum Mechanics (QM) Binding energies, optimized geometries, electronic properties.To determine the intrinsic strength of the nitrate-guanidinium interaction.
Molecular Dynamics (MD) Conformational sampling, solvent effects, free energy of binding.To understand the behavior of the complex in a solution environment.
Hybrid QM/MM High-accuracy treatment of the binding site combined with the efficiency of molecular mechanics for the environment.To model large systems, such as the complex embedded in a crystal lattice or a biological membrane.

Energy Decomposition Analysis of Ion-Ion Interactions

Energy decomposition analysis (EDA) is a powerful computational tool used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. researchgate.netnih.gov For this compound, EDA can provide a detailed understanding of the nature of the forces holding the cation and anion together. researchgate.netnih.gov

An illustrative breakdown of the interaction energy components for the this compound ion pair is presented in the table below.

Energy ComponentDescriptionExpected Contribution
Electrostatic The classical Coulombic interaction between the charge distributions of the ions.Strongly attractive and dominant.
Exchange-Repulsion A quantum mechanical effect arising from the antisymmetry of the wavefunction.Strongly repulsive at short distances.
Polarization The distortion of the electron density of one ion due to the electric field of the other.Attractive.
Dispersion The attraction between instantaneous multipoles.Attractive, contributes to van der Waals interactions.
Total Interaction Energy The sum of all the above components.The net binding energy of the ion pair.

Computational Approaches for Predicting Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of 1-(4-Cyanophenyl)guanidine and its nitrate salt in various chemical processes. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. researchgate.net

By calculating various molecular properties, such as the distribution of the electrostatic potential, the energies of the frontier molecular orbitals (HOMO and LUMO), and various reactivity indices, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For example, the nitrogen atoms of the guanidinium group are expected to be the primary sites for protonation, while the cyano group can participate in reactions as a nucleophile or be reduced.

These computational predictions can guide the synthesis of new derivatives of 1-(4-Cyanophenyl)guanidine with specific functionalities or help in understanding its role in catalytic cycles. The selectivity of the guanidinium group for different anions can also be predicted by calculating the binding energies with a range of potential guests.

The table below summarizes some key computational descriptors used to predict reactivity and selectivity.

DescriptorDefinitionApplication to this compound
Electrostatic Potential (ESP) The potential energy experienced by a positive point charge at a given location around the molecule.To identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack.
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
Fukui Functions A measure of the change in electron density at a given point when an electron is added to or removed from the system.To identify the most reactive sites for electrophilic, nucleophilic, and radical attack.
Global Reactivity Descriptors Chemical potential, hardness, and electrophilicity index.To provide a general measure of the reactivity of the molecule as a whole.

Applications in Advanced Materials and Chemical Engineering

Supramolecular Building Blocks for Crystal Engineering

The guanidinium (B1211019) cation, with its planar structure and ability to form multiple hydrogen bonds, is a well-established component in supramolecular chemistry. researchgate.net The presence of the cyanophenyl group in 1-(4-cyanophenyl)guanidine (B29434) introduces additional non-covalent interaction sites, such as π-π stacking and dipole-dipole interactions, making it a versatile building block for the construction of complex supramolecular architectures.

Design and Synthesis of Functional Supramolecular Architectures

Crystal engineering relies on the predictable self-assembly of molecular components into well-defined crystalline solids with desired functionalities. nso-journal.org The design of such materials often involves the use of molecules capable of forming robust and directional intermolecular interactions. The 1-(4-cyanophenyl)guanidinium cation, in combination with various anions, can self-assemble into intricate one-, two-, or three-dimensional networks.

The formation of these supramolecular architectures is governed by a variety of non-covalent interactions. The guanidinium group readily forms strong N-H···O or N-H···N hydrogen bonds with suitable acceptor anions. researchgate.net Furthermore, the cyanophenyl moiety can participate in π-π stacking interactions with adjacent aromatic rings, leading to the formation of extended columnar or layered structures. The synthesis of these materials typically involves straightforward solution-based crystallization methods, where the stoichiometry and choice of solvent can influence the final crystalline form. While specific crystal structures of 1-(4-cyanophenyl)guanidine nitrate (B79036) are not extensively detailed in the reviewed literature, the principles of supramolecular assembly of guanidinium derivatives suggest its potential to form diverse and functional solid-state materials. rsc.orgpsu.edu

Role in Anion Recognition and Liquid-Liquid Extraction Technologies

The positively charged guanidinium group is an effective anion binding motif. This property is being harnessed in the development of receptors for anion recognition and in liquid-liquid extraction technologies for the separation of anionic species. labpartnering.orgnih.govresearchgate.net The design of extractants often involves rendering the guanidinium salt lipophilic to facilitate the transfer of anions from an aqueous phase to an organic phase.

While 1-(4-cyanophenyl)guanidine nitrate itself is water-soluble, its derivatives can be functionalized with long alkyl chains to create amphiphilic molecules. These modified compounds can act as phase-transfer catalysts or extractants for various anions. labpartnering.org The extraction process typically involves the formation of an ion pair between the lipophilic guanidinium cation and the target anion, which is then soluble in the organic solvent. labpartnering.org This technology is particularly relevant for the removal of environmentally or industrially important anions from aqueous solutions. labpartnering.org The cyanophenyl group in such derivatives can further modulate the extraction selectivity through specific interactions with the anion or the solvent.

Application AreaKey Structural FeaturePrinciple of OperationPotential Impact
Anion Recognition Positively charged guanidinium groupElectrostatic and hydrogen bonding interactions with anions.Development of sensors and probes for specific anions.
Liquid-Liquid Extraction Lipophilic guanidinium derivativesFormation of ion pairs with target anions, facilitating their transfer from aqueous to organic phase.Efficient separation and purification of anions in industrial processes.

Role in Ion Conduction and Battery Technologies

The demand for safer and more efficient energy storage solutions has driven research into novel electrolyte materials for batteries. Gel polymer electrolytes (GPEs) are a promising class of materials that combine the high ionic conductivity of liquid electrolytes with the mechanical stability of solid polymers. nih.govresearchgate.net 1-(4-Cyanophenyl)guanidine has emerged as a promising additive in GPEs to enhance their performance.

Exploiting 1-(4-Cyanophenyl)guanidine in Gel Polymer Electrolytes for Enhanced Ion Transport

Recent studies have demonstrated that the incorporation of 1-(4-cyanophenyl)guanidine into gel polymer electrolytes can significantly improve their ionic conductivity. researchgate.net In a study focused on sodium-ion batteries, a gel polymer electrolyte was prepared by incorporating 1-(4-cyanophenyl)guanidine into a PVDF-HFP matrix. The resulting electrolyte exhibited enhanced ionic conductivity, which is crucial for the efficient functioning of the battery. The porous three-dimensional network structure of the gel provides channels for ion transport, and the addition of 1-(4-cyanophenyl)guanidine further facilitates this process.

Ligand Formation and its Influence on Ionic Conductivity

Electrolyte SystemAdditiveObserved EffectIonic Conductivity (at 70 °C)
PVDF-HFP/SnO₂ Gel Polymer Electrolyte1-(4-Cyanophenyl)guanidineEnhanced Na⁺ conduction0.232 mS cm⁻¹

Novel Materials for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential components in various photonic and optoelectronic applications, such as frequency conversion and optical switching. nih.govnih.gov The search for new NLO materials with large second-order and third-order optical nonlinearities, high thermal stability, and good transparency is an active area of research. Guanidinium salts have shown promise as candidates for NLO materials.

While direct studies on the NLO properties of this compound are limited, research on analogous compounds provides strong evidence for its potential in this area. For instance, salts of N-phenylbiguanide, a structurally related compound, have been investigated as materials for second harmonic generation (SHG), a key NLO phenomenon. researchgate.net The non-centrosymmetric crystal structure of some of these salts is a prerequisite for observing second-order NLO effects. The combination of a polarizable organic cation, such as the 1-(4-cyanophenyl)guanidinium ion, with an appropriate anion can lead to the formation of acentric crystal structures with significant NLO responses. The cyanophenyl group, with its electron-withdrawing nature, can enhance the molecular hyperpolarizability, which is a key factor in determining the bulk NLO properties of the material. jlu.edu.cn Further research into the crystal engineering and NLO characterization of this compound and its derivatives is warranted to fully explore its potential in this technologically important field.

Exploration of Guanidine (B92328) Derivatives in Non-Centrosymmetric Crystal Structures

Research into guanidinium sulfates has demonstrated a remarkable tendency for these compounds to crystallize in acentric, and often polar or chiral, space groups. rsc.org These structures are frequently built from motifs of six-membered rings formed through hydrogen bonding between three guanidinium cations and three sulfate (B86663) anions. rsc.org This hydrogen-bonding capability provides a potential pathway for the rational design of structures with desirable physical or nonlinear optical properties. rsc.org

Furthermore, studies on salts of other guanidine derivatives, such as guanylurea, have also yielded novel materials with promising optical applications. For instance, guanylurea(1+) hydrogen phosphite (B83602) has been identified as a promising phase-matchable material for second harmonic generation. researchgate.net The incorporation of polarizable organic molecules with delocalized π-electrons, a feature present in the cyanophenyl group of this compound, is a known strategy for enhancing SHG efficiency. researchgate.net

While specific studies on the crystal structure of this compound are not extensively reported in the reviewed literature, the collective findings on related guanidinium salts strongly suggest its potential as a building block for non-centrosymmetric materials. The combination of the proven structure-directing capabilities of the guanidinium group and the electronic properties of the cyanophenyl substituent makes it a compelling candidate for further investigation in the field of nonlinear optical materials.

Precursors for Complex Organic Synthesis

The reactivity of the guanidine functional group makes this compound a valuable precursor in the synthesis of more complex organic molecules, particularly heterocyclic structures that are of interest in medicinal chemistry and materials science.

Intermediate in the Synthesis of Pyrimidine-Containing Structures

Guanidine and its derivatives are fundamental building blocks in the synthesis of pyrimidines, a class of heterocyclic compounds that form the basis of nucleobases in DNA and RNA. nih.govnih.gov The guanidine moiety provides a key N-C-N fragment that is incorporated into the pyrimidine (B1678525) ring.

Various synthetic strategies utilize guanidine compounds to construct the pyrimidine core. One common method involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. For example, guanidine hydrochloride is used in the cyclization of chalcones to produce a wide range of pyrimidine derivatives. nih.gov Similarly, guanidine nitrate has been reacted with ethyl cyanoacetate (B8463686) to form a pyrimidine ring, specifically 2,4-diamino-6-hydroxy pyrimidine, which serves as a precursor for antiviral purine (B94841) derivatives. tsijournals.com

The presence of a substituent on the guanidine, such as the 4-cyanophenyl group, allows for the incorporation of this specific functionality into the final pyrimidine structure. Research on 1-(4-Nitrophenyl)guanidine nitrate has shown its utility in the synthesis of heterocyclic derivatives like pyrimidines, where it acts as a nitrogen source. This indicates that aryl-substituted guanidines are effective reagents in such cyclization reactions.

Given these established synthetic routes, this compound is a logical intermediate for the synthesis of 2-amino-pyrimidines bearing a 4-cyanophenyl substituent. This substitution pattern can be of interest for tuning the biological activity or material properties of the resulting pyrimidine-containing structures.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Pathways for Tailored Derivatives

The synthesis of guanidine (B92328) derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.orgnih.gov The future in this domain lies in the development of more efficient, selective, and environmentally benign synthetic routes to access a diverse range of 1-(4-cyanophenyl)guanidine (B29434) derivatives. The exploration of novel catalytic systems, such as those based on transition metals, could pave the way for direct C-H functionalization of the phenyl ring or the guanidinium (B1211019) moiety, allowing for the introduction of a wide array of functional groups.

Furthermore, the development of multicomponent reactions involving 1-(4-cyanophenyl)guanidine or its precursors could offer a streamlined approach to generating libraries of structurally diverse derivatives. organic-chemistry.org These tailored derivatives, with precisely controlled electronic and steric properties, would be invaluable for systematic studies of structure-property relationships and for optimizing their performance in various applications.

Table 1: Potential Synthetic Strategies for 1-(4-Cyanophenyl)guanidine Derivatives

Synthetic Approach Potential Advantages Target Derivatives
Catalytic C-H Functionalization High atom economy, reduced waste Derivatives with modified phenyl rings (e.g., alkyl, alkoxy, halo groups)
Multicomponent Reactions Increased efficiency, diversity Complex guanidinium scaffolds with multiple functional groups
Flow Chemistry Improved safety, scalability, and control Large-scale production of key derivatives

Advanced Computational Modeling of Complex Intermolecular Interactions

The guanidinium group is renowned for its ability to form strong and directional hydrogen bonds, as well as engaging in cation-π interactions. nih.gov In 1-(4-Cyanophenyl)guanidine nitrate (B79036), the interplay of these forces, along with dipole-dipole interactions involving the cyano group, dictates its crystal packing and supramolecular assembly. Future research will undoubtedly leverage the power of advanced computational modeling to gain a deeper understanding of these intricate intermolecular interactions.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to accurately predict the geometries and binding energies of various supramolecular synthons involving the 1-(4-cyanophenyl)guanidinium cation and the nitrate anion, as well as with other molecules. Molecular dynamics (MD) simulations will be instrumental in exploring the dynamic behavior of these systems in different environments, providing insights into their stability and response to external stimuli. Such computational studies will be crucial for the rational design of new materials with desired properties. mdpi.com

Rational Design of Supramolecular Systems with Tunable Functionality

The predictable and robust nature of the interactions involving the guanidinium group makes 1-(4-cyanophenyl)guanidine a prime candidate for the rational design of complex supramolecular systems. taylorfrancis.commdpi.com By strategically modifying the chemical structure of the guanidine derivative, it is possible to create building blocks that self-assemble into a variety of architectures, from discrete clusters to extended networks.

Future research will focus on the design of supramolecular systems where the functionality can be tuned by external stimuli such as light, temperature, or the presence of specific analytes. For instance, the incorporation of photoresponsive moieties into the 1-(4-cyanophenyl)guanidine framework could lead to materials with switchable optical or electronic properties. Similarly, the introduction of recognition sites for specific ions or molecules could result in the development of highly selective sensors. The ability to create such "smart" materials opens up a vast range of possibilities in areas such as drug delivery, catalysis, and molecular electronics. acs.org

Integration with Emerging Technologies in Materials Science

The unique properties of 1-(4-cyanophenyl)guanidine and its derivatives make them attractive candidates for integration with emerging technologies in materials science. The strong basicity and hydrogen bonding capabilities of the guanidine group can be exploited in the development of novel polymer composites and functional coatings. magtech.com.cnrsc.org For example, incorporating these compounds into polymer matrices could enhance their mechanical properties, thermal stability, or conductivity.

Furthermore, the potential for these compounds to act as ligands for metal ions suggests their use in the fabrication of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov These materials, with their high porosity and tunable properties, are at the forefront of research in gas storage, separation, and catalysis. The integration of 1-(4-cyanophenyl)guanidine-based ligands into these frameworks could lead to new materials with enhanced performance and novel functionalities. There is also potential for application in organic electroluminescent devices. google.com

Investigation of Pressure-Induced Structural Transformations and Their Implications

The application of high pressure can induce profound changes in the crystal structure and properties of materials. Studies on simple guanidinium salts have revealed pressure-induced phase transitions and alterations in their hydrogen-bonding networks. rsc.org Investigating the behavior of 1-(4-Cyanophenyl)guanidine nitrate under high pressure is a promising avenue for future research.

High-pressure X-ray and neutron diffraction studies could provide detailed information on the structural transformations that occur under compression. These experiments, coupled with computational modeling, would offer insights into the compressibility of the material and the stability of its supramolecular architecture. Understanding the response of this compound to high pressure could have implications for its use in high-pressure applications and for the discovery of new polymorphic forms with unique properties.

Q & A

(B) What are the recommended synthetic routes for 1-(4-Cyanophenyl)guanidine nitrate?

Methodology:

  • Step 1: Use a precursor like 1-(4-cyanophenyl)prop-2-en-1-one (or similar aryl ketones) and react with guanidine nitrate in refluxing ethanol (≥78°C) for 6–12 hours. Lithium hydroxide (LiOH) can catalyze the cyclization to form pyrimidine derivatives, as demonstrated in analogous syntheses .
  • Step 2: Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol/water mixtures. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 guanidine nitrate to ketone).
  • Key Reference: Similar reactions for 4-(4-morpholinophenyl)pyrimidines achieved ~75% yield using this method .

(B) What spectroscopic techniques validate the structure of this compound?

Methodology:

  • 1H/13C NMR: Confirm the presence of the cyanophenyl group (δ ~7.6–8.0 ppm for aromatic protons, δ ~110–120 ppm for cyano carbon) and guanidine protons (δ ~6.5–7.5 ppm as broad peaks due to hydrogen bonding) .
  • FT-IR: Identify ν(C≡N) at ~2220–2240 cm⁻¹ and nitrate (NO₃⁻) stretching at ~1380 cm⁻¹ .
  • Mass Spectrometry (MS): Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ for C₈H₈N₅O₃⁺).

(B) What safety protocols are critical for handling this compound?

Methodology:

  • Storage: Keep in airtight containers at room temperature, away from heat or open flames. Guanidine nitrate derivatives are oxidizers and may decompose explosively above 200°C .
  • PPE: Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of decomposition products (e.g., NOₓ gases) .
  • Emergency Measures: For spills, neutralize with inert materials (e.g., sand) and avoid water, which may exacerbate reactivity .

(A) How can conflicting thermal decomposition data be resolved for guanidine nitrate derivatives?

Methodology:

  • Isothermal Analysis: Conduct thermogravimetric analysis (TGA) at controlled temperatures (e.g., 150–250°C) to quantify residual nitrate and organic components. Activation energy (Eₐ) calculations via Arrhenius plots can reconcile discrepancies .
  • Example: For guanidine nitrate, Eₐ values range from 131–158 kJ/mol depending on decomposition pathways (e.g., nitrate vs. base decomposition) .
  • Data Reconciliation: Compare kinetic models (e.g., first-order vs. autocatalytic) using software like Kinetics Neo or ASTM E697.

(A) How do computational methods predict the stability of this compound?

Methodology:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) and identify weak points (e.g., C–N bonds in the guanidine group).
  • Molecular Dynamics (MD): Simulate thermal stress at 300–500 K to observe decomposition initiation. Compare results with experimental TGA/DSC data .
  • Key Insight: The electron-withdrawing cyano group may stabilize the aromatic ring but reduce guanidine’s basicity, altering decomposition kinetics .

(A) How can reaction byproducts be minimized during synthesis?

Methodology:

  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) versus ethanol to reduce side reactions (e.g., hydrolysis of the cyano group). Evidence shows ethanol with LiOH reduces byproducts in pyrimidine syntheses .
  • Catalyst Screening: Compare LiOH, KOH, and NaOH for base-catalyzed cyclization. LiOH may offer superior selectivity due to its smaller ionic radius .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted ketones or nitrate adducts) and adjust reaction time/temperature accordingly.

(A) How does the 4-cyanophenyl substituent influence reactivity compared to other aryl groups?

Methodology:

  • Comparative Studies: Synthesize analogs (e.g., 4-nitrophenyl or 4-methoxyphenyl derivatives) and compare:
    • Thermal Stability: TGA to measure decomposition onset temperatures.
    • Solubility: Test in water, ethanol, and DMSO. The cyano group may reduce aqueous solubility versus methoxy derivatives .
  • Electronic Effects: Use Hammett σ constants to correlate substituent effects with reaction rates (e.g., cyclization or nitration).

(A) What analytical challenges arise in quantifying trace impurities?

Methodology:

  • HPLC-MS: Employ reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at ppm levels using selected ion monitoring (SIM).
  • NMR Spiking: Add authentic standards (e.g., guanidine nitrate) to identify overlapping peaks in 1H NMR spectra.
  • Reference Data: Compare impurity profiles with structurally similar compounds (e.g., 1-(2-methyl-5-nitrophenyl)guanidine nitrate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.